2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile
Overview
Description
2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group, a chlorophenyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then subjected to cyclization with malononitrile in the presence of a base to yield the desired pyridine derivative. The reaction conditions often involve solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-4-phenylpyridine-3-carbonitrile
- 2-(Benzylamino)-4-(4-methylphenyl)pyridine-3-carbonitrile
- 2-(Benzylamino)-4-(4-fluorophenyl)pyridine-3-carbonitrile
Uniqueness
2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(Benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile (CAS No. 478245-78-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a benzylamino group, a chlorophenyl group, and a carbonitrile group attached to the pyridine ring, which may influence its biological interactions and therapeutic potential.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile in the presence of a base such as piperidine or triethylamine. The reaction conditions often involve solvents like ethanol or methanol, with purification techniques including recrystallization and chromatography employed to achieve high purity .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against Mycobacterium tuberculosis (H37Rv strain) and other pathogens .
In vitro studies have also shown its activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial properties. The presence of the chlorophenyl group may enhance its interaction with microbial targets, contributing to its efficacy .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may interact with specific molecular targets, inhibiting key enzymes involved in cancer cell proliferation. For instance, it has been linked to the modulation of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle .
Case Studies
- Study on Antitubercular Activity : A study assessed various derivatives of pyridine compounds, including this compound, for their anti-tubercular activity. The results indicated potent activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with further molecular docking studies revealing potential targets such as enoyl-acyl carrier protein reductase (InhA) .
- Anticancer Research : In a pharmacological characterization study, derivatives similar to this compound were synthesized and tested for their ability to inhibit cancer cell lines. The findings suggested that modifications in the structure could enhance their potency against specific cancer types by targeting CDK pathways .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : It can trigger programmed cell death in malignant cells through various signaling pathways.
- Target Interaction : Binding to specific receptors or proteins can modulate cellular processes leading to therapeutic effects.
Comparative Analysis
The unique structural features of this compound differentiate it from other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Benzylamino)-4-phenylpyridine-3-carbonitrile | Phenyl instead of chlorophenyl | Moderate antimicrobial |
2-(Benzylamino)-4-(4-methylphenyl)pyridine-3-carbonitrile | Methyl substitution | Reduced anticancer activity |
2-(Benzylamino)-4-(4-fluorophenyl)pyridine-3-carbonitrile | Fluorine substitution | Enhanced enzyme inhibition |
Properties
IUPAC Name |
2-(benzylamino)-4-(4-chlorophenyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-16-8-6-15(7-9-16)17-10-11-22-19(18(17)12-21)23-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONQXWDXUJKALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169931 | |
Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478245-78-2 | |
Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478245-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2-[(phenylmethyl)amino]-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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